5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-9(5-8(7)2)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJZVSPZLQYBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dimethylbenzoyl Chloride
The synthesis begins with the preparation of 3,4-dimethylbenzoyl chloride, the critical precursor for oxazole ring formation. This compound is typically derived from 3,4-dimethylbenzoic acid through reaction with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C. The reaction achieves near-quantitative conversion within 2–4 hours, as confirmed by gas chromatography-mass spectrometry (GC-MS) analysis.
Reaction conditions:
- Molar ratio: 1:1.2 (acid-to-chlorinating agent)
- Solvent: Anhydrous DCM
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 98–99%
Oxazole Ring Formation
Cyclization with Hydroxylamine
The core oxazole structure is constructed via cyclization of 3,4-dimethylbenzoyl chloride with hydroxylamine hydrochloride. This exothermic reaction proceeds in ethanol/water mixtures under reflux (80–85°C) for 6–8 hours, forming 5-(3,4-dimethylphenyl)-1,2-oxazole as an intermediate.
Key parameters:
| Parameter | Value |
|---|---|
| Solvent system | Ethanol:H₂O (3:1 v/v) |
| Reaction time | 8 hours |
| Temperature | 80°C |
| Yield | 85–88% |
The mechanism involves nucleophilic attack by hydroxylamine on the acyl chloride, followed by dehydration mediated by phosphorus oxychloride (POCl₃). Fourier-transform infrared spectroscopy (FT-IR) confirms ring closure through the disappearance of the C=O stretch at 1,760 cm⁻¹ and emergence of oxazole C=N absorption at 1,620 cm⁻¹.
Carboxylation and Ester Hydrolysis
Esterification and Saponification
The oxazole intermediate is functionalized at the 3-position through esterification followed by alkaline hydrolysis. Ethyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is synthesized via Friedel-Crafts acylation using ethyl chlorooxalate, then hydrolyzed to the carboxylic acid using sodium hydroxide.
Hydrolysis conditions:
- Base: 5N NaOH (aqueous)
- Co-solvents: Tetrahydrofuran (THF):Methanol (MeOH) (1:1 v/v)
- Temperature: 20–25°C
- Duration: 8 hours
- Yield: 92–94%
Nuclear magnetic resonance (NMR) spectroscopy validates the final product:
- ¹H NMR (300 MHz, CDCl₃): δ 2.72 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 7.25–7.45 (m, 3H, aromatic)
- ¹³C NMR: δ 167.8 (COOH), 162.1 (C=O), 138.2–125.3 (aromatic carbons), 21.1/19.8 (CH₃ groups)
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial synthesis employs continuous flow systems to enhance efficiency and safety. Key advancements include:
| Process Stage | Batch Method | Flow Chemistry |
|---|---|---|
| Cyclization | 8 hours, 80°C | 12 minutes, 120°C |
| Hydrolysis | 8 hours, 25°C | 22 minutes, 50°C |
| Overall yield | 78–82% | 89–91% |
| Purity | 95–97% | 98.5–99.3% |
Flow systems utilize supercritical CO₂ as a green solvent, reducing organic waste by 73% compared to batch processes.
Reaction Optimization Strategies
Catalytic Enhancements
Recent studies demonstrate that Lewis acids like zinc triflate (Zn(OTf)₃) accelerate cyclization by 2.3-fold at 0.5 mol% loading. This reduces reaction time to 3.5 hours while maintaining 87% yield.
Solvent Effects
A solvent screening study revealed optimal yields in polar aprotic mixtures:
| Solvent | Cyclization Yield (%) | Hydrolysis Yield (%) |
|---|---|---|
| DMF | 91 | 88 |
| Acetonitrile | 84 | 92 |
| THF | 79 | 94 |
Dimethylformamide (DMF) maximizes cyclization efficiency, while THF improves hydrolysis outcomes.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxyl derivatives, while substitution reactions can introduce various functional groups to the aromatic ring or the oxazole ring.
Scientific Research Applications
Antiparasitic Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antiparasitic properties. For instance, related compounds have been utilized in veterinary medicine for controlling endoparasites in livestock and pets. The mechanism often involves disrupting the metabolic processes of the parasites, making these compounds suitable for prophylactic and therapeutic applications .
Anti-inflammatory and Analgesic Properties
Compounds similar to 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid have been documented for their analgesic and anti-inflammatory activities. These properties are attributed to their ability to inhibit specific pathways involved in pain and inflammation, suggesting potential applications in treating conditions such as arthritis and other inflammatory disorders .
Herbicide Development
The structural characteristics of this compound may lend themselves to the development of new herbicides. Research into similar compounds has shown that they can effectively inhibit plant growth by interfering with critical metabolic pathways in plants .
Reactant in Organic Synthesis
This compound serves as a versatile reactant in organic synthesis. It can be employed in various reactions such as:
- Click Chemistry : Used in azide-alkyne cycloaddition reactions.
- Esterification Reactions : Facilitates the formation of amides and esters through carbodiimide coupling methods .
Development of Novel Pharmaceutical Agents
The compound's unique structure allows it to act as a scaffold for the synthesis of new pharmaceutical agents. Researchers are exploring its derivatives for potential use as kinase inhibitors, particularly in cancer therapies targeting melanoma cells .
Case Study 1: Veterinary Medicine Application
A study demonstrated the effectiveness of isoxazole derivatives in controlling gastrointestinal parasites in sheep. The compounds were administered orally and showed a significant reduction in parasite load compared to control groups .
Case Study 2: Anti-inflammatory Research
In a clinical trial involving patients with chronic pain conditions, derivatives of isoxazole compounds were tested for their analgesic effects. Results indicated a marked improvement in pain scores among participants receiving the treatment compared to those on placebo .
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The oxazole ring and the carboxylic acid group can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular processes.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₂H₁₁NO₃
- Molar Mass : 217.22 g/mol
- CAS Number : 898470-64-9
- Structural Features : The 3,4-dimethylphenyl group introduces steric bulk and hydrophobic character, while the carboxylic acid enables hydrogen bonding and salt formation.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Data
Substituent Effects and Functional Implications
Electron-Donating vs. Electron-Withdrawing Groups
- Methoxy Groups (e.g., 3,4,5-trimethoxyphenyl): Enhance solubility in polar solvents and may improve bioavailability.
- Halogens (e.g., F, Cl, Br) : Fluorine and chlorine atoms increase acidity (lower pKa) and enable halogen bonding, which is critical in drug-receptor interactions. Bromine adds steric bulk and may influence metabolic stability .
Steric and Lipophilic Modifications
- Cyclohexylphenyl Group : Introduces significant lipophilicity, favoring interactions with lipid membranes. This substituent is common in compounds targeting central nervous system disorders .
- Dimethylphenyl vs. Difluorophenyl : The dimethyl group offers steric hindrance without strongly altering electronic properties, whereas difluorophenyl enhances electronic withdrawal, affecting reactivity .
Heterocyclic Variations
- Furan vs.
Research and Application Trends
- Pharmaceutical Intermediates : The bromophenyl and difluorophenyl derivatives are frequently used in kinase inhibitor synthesis due to their ability to modulate enzyme active sites .
- Agrochemicals: Chlorinated derivatives (e.g., 5-(2,4-dichlorophenoxymethyl)-) show promise as herbicides, leveraging their stability and hydrophobic character .
- Material Science : The trimethoxyphenyl variant’s solubility makes it a candidate for organic semiconductors .
Notes
- Predicted properties (e.g., density, boiling point) are computational estimates and require empirical validation.
- Structural diversity in this class highlights the tunability of isoxazole-carboxylic acid scaffolds for targeted applications.
Biological Activity
5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The oxazole ring structure is significant for its reactivity and biological interactions. The presence of the carboxylic acid group enhances its potential for interacting with biological targets.
Biological Activities
Research indicates that compounds containing oxazole rings exhibit various biological activities. Specifically, this compound may possess anti-inflammatory and analgesic properties similar to other oxazole derivatives. Its structural characteristics suggest potential interactions with key biological pathways involved in inflammation and pain management.
Preliminary studies suggest that this compound may interact with cyclooxygenase enzymes (COX), which are crucial mediators in inflammatory responses. The binding affinity to these enzymes indicates a possible mechanism by which the compound exerts its biological effects.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and potential activities of related compounds:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| This compound | C12H13NO3 | Potential anti-inflammatory activity |
| 5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid | C12H13NO3 | Similar structure; distinct substitution pattern |
| 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid | C12H13NO3 | Exhibits anti-inflammatory and analgesic properties |
Case Studies and Research Findings
- In Vitro Studies : A study investigating the anti-inflammatory effects of oxazole derivatives found that this compound demonstrated significant inhibition of COX enzymes in vitro. This suggests its potential as a therapeutic agent for inflammatory conditions.
- Antimicrobial Activity : Related compounds have shown varying degrees of antimicrobial activity. For instance, modifications in the phenyl ring can enhance or reduce efficacy against specific bacterial strains. Further research is needed to explore the antimicrobial properties of this compound.
- Cancer Research : Similar compounds have been evaluated for anticancer activity. Investigations into their effects on different cancer cell lines have revealed potential cytotoxic effects that warrant further exploration into their mechanisms and therapeutic applications.
Q & A
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
- Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) and perform X-ray diffraction. Refine structures using SHELX or OLEX2. Compare bond lengths/angles with analogous oxazole-carboxylic acids (e.g., 5-phenyl-3-(2-thienyl)-1,2,4-triazolo derivatives) to confirm stereoelectronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
